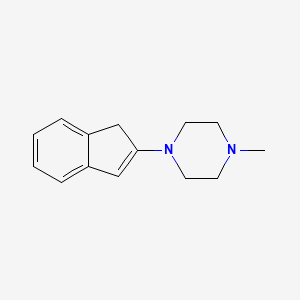
1-(1h-Inden-2-yl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Inden-2-yl)-4-methylpiperazine is a chemical compound that features an indene moiety fused to a piperazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The indene structure provides aromatic stability, while the piperazine ring offers flexibility and the potential for various chemical modifications.
Méthodes De Préparation
The synthesis of 1-(1H-Inden-2-yl)-4-methylpiperazine typically involves the reaction of 1H-indene with 4-methylpiperazine under specific conditions. One common method includes:
Starting Materials: 1H-indene and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The mixture is heated under reflux in an appropriate solvent such as ethanol or toluene for several hours.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-(1H-Inden-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indene ring, often using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
The major products formed depend on the specific reagents and conditions used in these reactions.
Applications De Recherche Scientifique
1-(1H-Inden-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(1H-Inden-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(1H-Inden-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(1H-Inden-2-yl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its binding affinity and selectivity.
4-Methylpiperazine: Lacks the indene moiety, resulting in different chemical and biological properties.
1-(1H-Inden-2-yl)-4-ethylpiperazine: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of the indene and piperazine structures, providing a balance of aromatic stability and chemical reactivity.
Propriétés
Numéro CAS |
23928-99-6 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-(1H-inden-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C14H18N2/c1-15-6-8-16(9-7-15)14-10-12-4-2-3-5-13(12)11-14/h2-5,10H,6-9,11H2,1H3 |
Clé InChI |
KPHQDKHDAHCCBE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


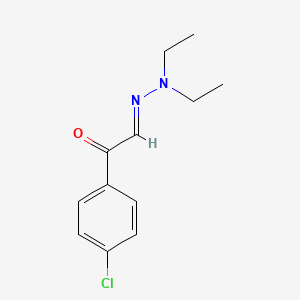
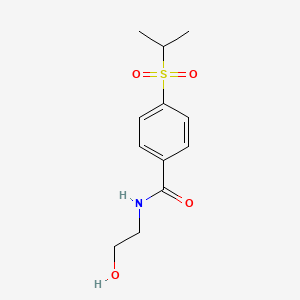
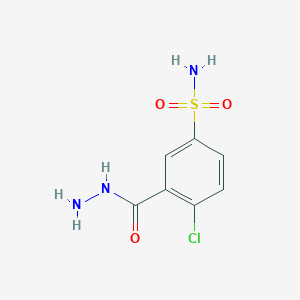
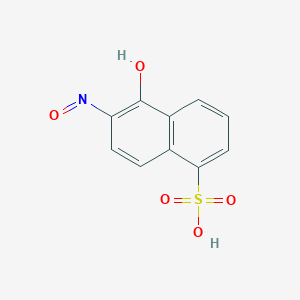
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
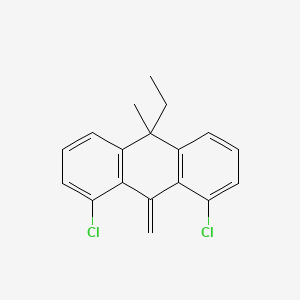


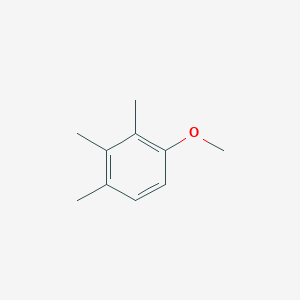
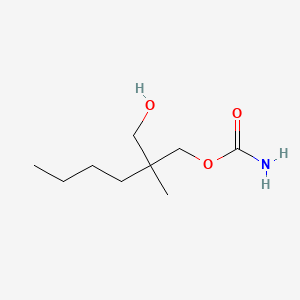
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)



